molecular formula C19H16F2N2O4S B2548329 6-fluoro-4-(4-fluorophenyl)-2-(morpholinocarbonyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 1251673-42-3

6-fluoro-4-(4-fluorophenyl)-2-(morpholinocarbonyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No. B2548329
CAS RN: 1251673-42-3
M. Wt: 406.4
InChI Key: SEEJTPNKADREJN-UHFFFAOYSA-N
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Description

The compound 6-fluoro-4-(4-fluorophenyl)-2-(morpholinocarbonyl)-1λ⁶,4-benzothiazine-1,1(4H)-dione is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures such as 6,7-disubstituted 4H-1,2,4-benzothiadiazine dioxides and derivatives with fluorine substitutions have been synthesized and evaluated for their biological activities, such as opening ATP-sensitive potassium channels and inhibiting insulin secretion .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents into the benzothiadiazine backbone. For instance, the synthesis of 6,7-disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides includes the addition of short alkylamino side chains and the strategic placement of halogen atoms like fluorine to enhance biological activity . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving multiple steps such as condensation, substitution, and protection-deprotection sequences.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography. For example, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined to exist in a monoclinic P21/c space group within the crystal lattice . This level of structural detail allows for a deeper understanding of the compound's conformation and the potential for intermolecular interactions, which are critical for its biological function.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their ability to undergo various reactions. For instance, 6-hydrazinobenz[de]isoquinoline-1,3-diones have been condensed with aryl aldehydes to yield hydrazones . These reactions are significant as they can modify the photophysical properties of the compounds, which is essential for their potential applications, such as in the detection of pathogenic bacteria.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly affect the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding, which in turn can impact its biological activity . The photophysical properties of related compounds have been examined, suggesting that they may have applications in fluorescence-based detection methods .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Activity of Fluorine-Containing Compounds : A study reported the synthesis and antibacterial activity of fluorine-containing indole-2,3-dione derivatives against Gram-positive and Gram-negative bacteria, highlighting the potential of fluorine-containing compounds in developing new antibacterial agents (Joshi, Pathak, & Jain, 1981).
  • Antimicrobial Activity of Fluorobenzamides : Research on fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity, demonstrating the significance of fluorine atoms in enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Applications in Molecular Probes and Sensors

  • Fluorescent Probes for DTT Detection : A novel two-photon fluorescent probe for detecting DTT (1,4-dithiothreitol) was developed, utilizing a naphthalimide derivative, showcasing the application of such compounds in biological, biochemical, and biomedical fields (Sun et al., 2018).

Applications in Material Science

  • Organic Light-Emitting Device Applications : Research on 1,8-naphthalimide derivatives for standard-red organic light-emitting devices (OLEDs) demonstrates the utility of these compounds in developing materials for OLED applications, with potential implications for the structural relatives of the compound (Luo et al., 2015).

properties

IUPAC Name

[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4S/c20-13-1-4-15(5-2-13)23-12-18(19(24)22-7-9-27-10-8-22)28(25,26)17-6-3-14(21)11-16(17)23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEJTPNKADREJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-4-(4-fluorophenyl)-2-(morpholinocarbonyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

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